

Application Note: In Vivo Administration of Trifluoropyruvamide Hydrate

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Compound of Interest

Compound Name: Trifluoropyruvamide hydrate

CAS No.: 1210756-85-6

Cat. No.: B1419489

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Executive Summary

Trifluoropyruvamide hydrate (TFPA-H₂O) is a small, polar fluorinated molecule. Structurally, it exists in equilibrium between the ketone and the gem-diol (hydrate) form in aqueous solution. Its primary biological utility lies in two domains:

- **Metabolic Modulation:** Mimicking pyruvate to inhibit Pyruvate Dehydrogenase Kinase (PDK), thereby forcing metabolic flux into the mitochondria (Warburg effect reversal).
- **Protease Inhibition:** Acting as a transition-state analogue for serine/cysteine proteases.

Key Challenge: The hydrate form is hygroscopic and can undergo pH-dependent hydrolysis. This protocol prioritizes formulation stability and dose linearity.

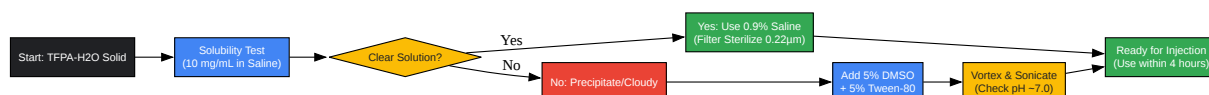
Physicochemical Properties & Formulation Strategy

Before in vivo administration, the compound must be solubilized in a vehicle that prevents precipitation in the peritoneal cavity (IP) or stomach (PO).

Property	Specification	Implication for In Vivo Use
Molecular Weight	~159.06 g/mol	Rapid systemic absorption; likely short half-life ().
Solubility	High in Water/DMSO	Preferred Vehicle: Sterile Saline (0.9% NaCl) or PBS.
Stability	pH Sensitive	Avoid alkaline vehicles (pH > 8.0) which accelerate amide hydrolysis.
Appearance	White/Off-white solid	Hygroscopic; store desiccated at -20°C.

Formulation Decision Tree (DOT Visualization)

Use this logic flow to determine the optimal vehicle for your specific batch.



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Figure 1: Formulation Decision Matrix. Due to the hydrate nature, aqueous saline is the default starting point. Cosolvents are reserved for high-concentration stock solutions (>50 mg/mL).

Experimental Protocols

A. Preparation of Injection Solution (Standard: 20 mg/kg Dose)

Target Concentration: 2 mg/mL (assuming 10 mL/kg injection volume).

- Weighing: Weigh 20.0 mg of **Trifluoropyruvamide hydrate**.
- Solubilization: Add 9.5 mL of sterile 0.9% Saline. Vortex for 30 seconds.
- pH Adjustment: Check pH. If < 5.0 (due to trace acid), adjust to pH 7.0–7.4 using dilute NaOH (0.1N). Critical: Do not overshoot pH > 8.0.
- Volume Make-up: Add Saline to a final volume of 10.0 mL.
- Sterilization: Pass through a 0.22 µm PES syringe filter.
- Storage: Keep on ice. Use within 4 hours to prevent amide hydrolysis.

B. Administration Routes

1. Intraperitoneal (IP) Injection (Mice)

- Needle: 27G or 30G.
- Site: Lower right quadrant of the abdomen.
- Technique: Lift the skin to create a "tent," insert needle bevel up, aspirate slightly to ensure no organ puncture, and inject smoothly.
- Volume limit: 10 mL/kg (e.g., 200 µL for a 20g mouse).

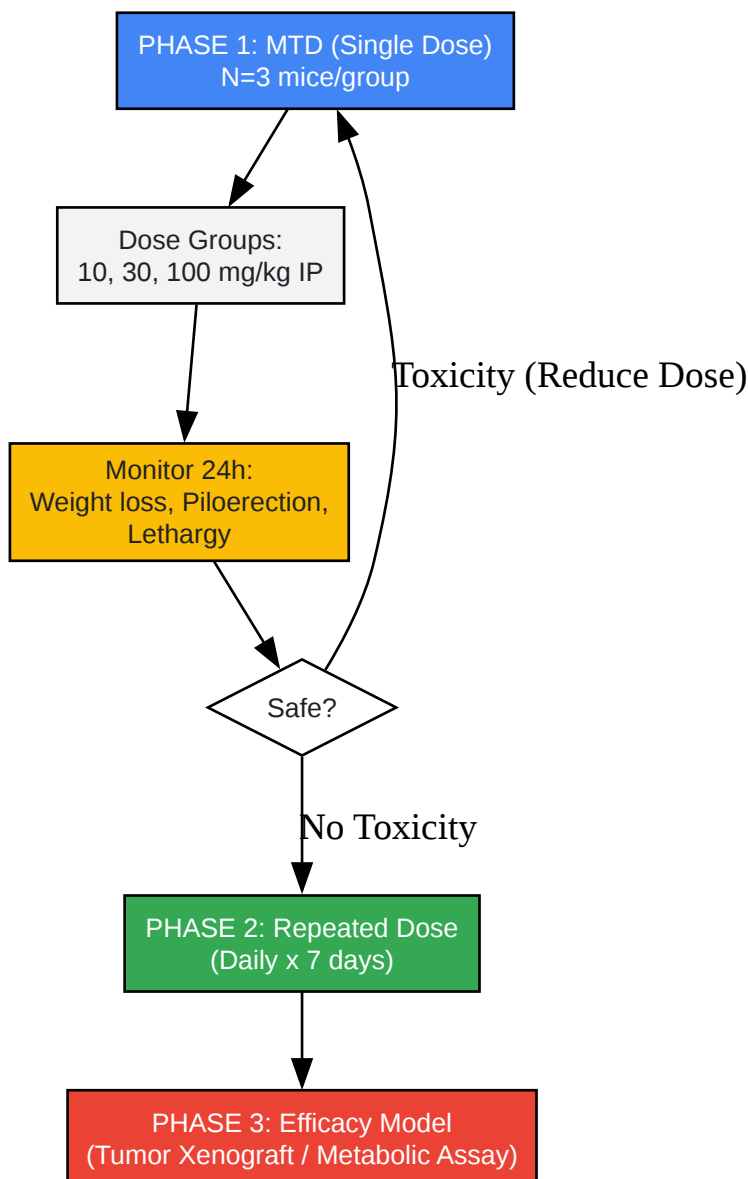
2. Oral Gavage (PO) (Mice)

- Needle: 20G or 22G bulb-tipped gavage needle.
- Vehicle: Saline is acceptable, but 0.5% Methylcellulose (MC) is preferred if the compound causes gastric irritation or to improve suspension uniformity.
- Technique: Restrain mouse vertically. Pass the needle along the roof of the mouth/esophagus. Do not force.

Study Design: Dose Escalation & Pharmacodynamics

Since specific toxicity data for the hydrate is sparse, you must perform a Maximum Tolerated Dose (MTD) study before efficacy trials.

Workflow Diagram: MTD to Efficacy



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Figure 2: Sequential Study Design. Start with acute toxicity (Phase 1) before committing to chronic dosing (Phase 2).

Dosing Guidelines

- Starting Dose: 10 mg/kg.
- High Dose Ceiling: 100 mg/kg. (Fluorinated pyruvates can induce hypoglycemia or fluoride ion toxicity at high doses).
- Frequency: QD (Once daily) or BID (Twice daily). Due to the small size and likely rapid clearance, BID is often required for sustained enzyme inhibition.

Mechanism of Action & Biomarkers

To validate that the drug is working in vivo, you must measure specific biomarkers rather than just phenotypic outcomes.

Mechanism: Trifluoropyruvamide likely hydrolyzes or is enzymatically processed to Trifluoropyruvate, which binds to the E1 subunit of the Pyruvate Dehydrogenase Complex (PDH) or inhibits PDK.

Biomarker Panel:

- Serum Lactate: Effective PDH activation should decrease serum lactate levels (reversing the Warburg effect).
- Blood Glucose: Monitor for hypoglycemia.
- Tumor Lysate (if applicable): Phosphorylation status of PDH (p-PDH). Inhibition of PDK should reduce p-PDH levels.

Safety & Troubleshooting

Symptom	Probable Cause	Corrective Action
Precipitation in Syringe	Temperature drop or Salting out	Warm to 37°C; switch to 5% DMSO vehicle.
Hypothermia/Lethargy	Acute metabolic shock (Hypoglycemia)	Provide supportive heat; supplement with glucose; reduce dose by 50%.
Weight Loss >15%	Chronic toxicity	Humane Endpoint. Terminate animal immediately.
Seizures	Fluoride toxicity (metabolite)	This indicates the dose is too high. Stop dosing immediately.

References

- Chemical Identity & Properties
 - Source: PubChem Compound Summary for CID 11235336 (Trifluoropyruvamide).
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 - Title: "Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors.
 - Source: Signal Transduction and Targeted Therapy, 2021.[\[1\]](#)[\[2\]](#)
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Sources

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- [2. Dimethyl sulfoxide - Wikipedia \[en.wikipedia.org\]](#)
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